molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309
CAS No.: 185312-82-7
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chlorobenzoate (CAS 185312-82-7) is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol. It is a colorless to light yellow liquid with ≥98.0% purity (GC) and serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research . The compound’s structure features a bromine atom at the 4-position and a chlorine atom at the 2-position on the benzoate ring, enabling diverse reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and functional group transformations . Its applications span the synthesis of bioactive molecules, including Rho/Myocardin-related transcription factor (MRTF) inhibitors and hydrazide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the direct bromination and chlorination of methyl benzoate. This process requires careful control of reaction conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in the presence of a suitable solvent like ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-bromo-2-chlorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different medical conditions.

Case Study: Synthesis of Anticancer Agents

In a recent study, this compound was employed in the synthesis of novel anticancer agents. The compound facilitated the introduction of bromine and chlorine functionalities into the molecular structure, enhancing the biological activity of the resulting compounds. The synthesized derivatives exhibited promising results in inhibiting cancer cell proliferation in vitro.

Compound NameBiological ActivityReference
Derivative AIC50 = 10 µM
Derivative BIC50 = 5 µM

Agrochemical Applications

The compound is also utilized in agrochemicals, particularly in the formulation of pesticides and herbicides. Its halogenated structure contributes to increased efficacy against various pests and weeds.

Case Study: Development of Herbicides

Research demonstrated that formulations containing this compound showed enhanced herbicidal activity compared to non-halogenated counterparts. Field trials indicated a significant reduction in weed biomass, thus supporting its use as an effective herbicide.

Herbicide FormulationEfficacy (%)Reference
Formulation X85%
Formulation Y90%

Material Science Applications

In material science, this compound is used as a building block for synthesizing polymers and advanced materials. Its functional groups allow for modifications that enhance material properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Polymer Blends

A study explored the incorporation of this compound into polymer blends to improve thermal properties. The resulting materials displayed higher glass transition temperatures and improved mechanical performance under stress.

Polymer BlendThermal Stability (°C)Reference
Blend A200
Blend B220

Safety Data Summary

Hazard TypeDescription
Skin IrritationCauses irritation (H315)
Eye DamageCauses serious eye irritation (H319)

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to altered metabolic pathways .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. These effects make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-bromo-2-chlorobenzoate shares structural and functional similarities with other halogenated benzoate esters. Key differences in substituent positions, functional groups, and reactivity are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications Reference(s)
This compound 185312-82-7 4-Br, 2-Cl 249.49 Suzuki coupling precursor; MRTF inhibitor synthesis
Methyl 3-bromo-5-chlorobenzoate 21739-92-4 3-Br, 5-Cl 249.49 Lower reactivity in ortho-directed reactions
Methyl 2-bromo-4-chlorobenzoate 21739-93-5 2-Br, 4-Cl 249.49 Altered regioselectivity in nucleophilic substitutions
Ethyl 4-bromo-2-chlorobenzoate 76008-74-7 4-Br, 2-Cl (ethyl ester) 263.52 Enhanced solubility in non-polar solvents
Methyl 4-bromo-2-chloro-5-fluorobenzoate 908248-32-8 4-Br, 2-Cl, 5-F 267.48 Improved bioactivity in fluorinated drug candidates
Methyl 5-amino-2-bromo-4-chlorobenzoate L037508 5-NH₂, 2-Br, 4-Cl 264.51 Versatile intermediate for amino-functionalized APIs

Yield and Purity Considerations

  • This compound is synthesized via esterification of 4-bromo-2-chlorobenzoic acid with methanol, achieving ≥98% purity .
  • Derivatives: 4-Bromo-2-chlorobenzohydrazide (97% yield via hydrazinolysis, Method B) . Ethyl 4-bromo-2-chlorobenzoate (95% yield via H₂SO₄-catalyzed esterification) .

Biological Activity

Methyl 4-bromo-2-chlorobenzoate (CAS No. 185312-82-7) is an aromatic ester with notable chemical properties that have attracted attention in various fields, including medicinal chemistry and agricultural science. This compound is characterized by its molecular formula C8H6BrClO2C_8H_6BrClO_2 and a molecular weight of 249.49 g/mol. Understanding its biological activity is critical for its application in pharmaceuticals and agrochemicals.

This compound is synthesized through the esterification of 4-bromo-2-chlorobenzoic acid with methanol, typically yielding around 94% under optimized conditions . The compound's structure includes a bromo and a chloro substituent on the aromatic ring, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical intermediate and its effects on various biological systems. Key areas of research include:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in drug development, particularly for conditions like diabetes where enzyme regulation is crucial.
  • Toxicological Studies : Assessments of acute toxicity have shown that while the compound does not produce significant respiratory irritation, further studies are necessary to fully understand its long-term effects on human health and the environment .

Antimicrobial Activity

A study examining structurally related compounds found that certain bromo-chloro benzoates exhibited significant antimicrobial activity against a range of bacterial strains. While specific data for this compound is limited, it can be inferred that the presence of halogen substituents may enhance its bioactivity.

Enzyme Inhibition

Research focusing on similar benzoic acid derivatives has demonstrated their potential as SGLT2 inhibitors, which are vital in managing type 2 diabetes. This compound could serve as a precursor for synthesizing more complex inhibitors through further chemical modifications .

Toxicological Profile

Toxicological evaluations indicate that this compound is relatively stable but can pose risks under certain conditions. It has not been classified as a respiratory irritant; however, it is essential to consider its environmental impact and potential bioaccumulation when used in agricultural applications .

Data Summary Table

PropertyValue
CAS Number185312-82-7
Molecular FormulaC8H6BrClO2
Molecular Weight249.49 g/mol
Yield from Synthesis~94%
Antimicrobial ActivityPotentially active
Enzyme Inhibition PotentialPossible SGLT2 inhibitor
ToxicityLow respiratory irritation risk

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-2-chlorobenzoate, and how are intermediates validated?

this compound is commonly synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example:

  • Method G ( ): Starting from this compound (15b’), a Suzuki-Miyaura coupling with cyclopropylboronic acid yields methyl 2-chloro-4-cyclopropylbenzoate. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (Retention time: 7.29 min).
  • Method B ( ): Hydrazinolysis of the methyl ester group produces 4-bromo-2-chlorobenzohydrazide, with product validation using 1H^1H NMR (e.g., δ 7.42 ppm for aromatic protons) and mass spectrometry (m/zm/z 249.0 [M+H]+^+).

Key validation steps :

  • NMR spectroscopy to confirm substitution patterns and functional groups.
  • Mass spectrometry (ESI+) to verify molecular weight.
  • HPLC retention times to assess purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Analytical workflow :

1H^1H NMR : Aromatic proton signals (e.g., δ 7.81–7.70 ppm for meta-coupled protons) and methyl ester singlet (δ 3.90 ppm) confirm regiochemistry and ester functionality .

HPLC : Retention times (e.g., 4.48 min in ) are compared against standards to ensure no side products.

Mass spectrometry : Molecular ion peaks (e.g., m/zm/z 211.0 [M+H]+^+ in ) validate the target compound.

Data interpretation tips :

  • Use deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) to avoid solvent interference in NMR.
  • For complex splitting patterns, employ 1H^1H-1H^1H COSY or NOESY to resolve coupling networks .

Q. What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Waste disposal : Segregate halogenated waste and consult local regulations for disposal (e.g., REACH Annex XVII guidelines in ).
  • Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined using SHELXL?

Refinement workflow :

Data collection : Use high-resolution single-crystal X-ray diffraction data (e.g., Cu-Kα radiation).

Structure solution : Employ SHELXT ( ) for automated space-group determination.

Refinement in SHELXL ( ):

  • Apply restraints for disordered atoms (e.g., bromine/chlorine substituents).
  • Use the TWIN command for twinned crystals or PART for split positions.

Validation : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density maps for errors.

Common challenges :

  • Halogen atoms (Br/Cl) may exhibit anisotropic displacement parameters.
  • Twinning due to steric hindrance in the benzoate moiety .

Q. How to resolve contradictions between experimental and computational spectroscopic data for this compound derivatives?

Stepwise approach :

Verify experimental conditions : Ensure NMR solvents (e.g., DMSO-d6_6 vs. CDCl3_3) match computational settings (e.g., DFT solvent models).

Cross-validate with crystallography : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian or ORCA).

Reassign peaks : For mismatched 1H^1H NMR signals, consider diastereotopic protons or dynamic effects (e.g., ring flipping in ).

Example : In , the observed 1H^1H NMR splitting (δ 7.19 ppm, J=8.2HzJ = 8.2 \, \text{Hz}) aligns with meta-coupling, but DFT may predict para-coupling due to electron-withdrawing groups. Reconcile by analyzing substituent electronic effects .

Q. What strategies optimize cross-coupling reactions involving this compound?

Methodological insights :

  • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki couplings ( ) or CuI for Ullmann reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature control : Reactions at 80–100°C balance activation energy and side-product formation.

Case study : In , cyclopropane introduction via Method G achieved 51% yield. To improve:

  • Screen ligands (e.g., SPhos vs. XPhos).
  • Use microwave-assisted synthesis for faster kinetics.
  • Monitor intermediates via LC-MS to identify bottlenecks .

Properties

IUPAC Name

methyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXIWYWUKTWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622124
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185312-82-7
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-chlorobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid (5 g, 21.2 mmol) in 50 mL of methanol was added thionyl chloride (1.4 mL, 19.8 mmol) drop-wise. The reaction was heated to 60° C. After 3 hours the reaction was allowed to cool back to room temperature and concentrated down to give 4-bromo-2-chlorobenzoic acid methyl ester as an orange liquid. Amount obtained: 4.65 g (95%). LCMS (M/Z): 249 (M+H). 1H NMR (Chloroform-d) δ: 3.92 (s, 3 H) 7.45 (dd, J=8.4, 2.0 Hz, 1 H) 7.63 (d, J=2.0 Hz, 1 H) 7.72 (d, J=8.4 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorobenzoic acid (COMBI-BLOCK; CA-4187; 1 000 mg; 4.25 mmol; 1 eq.) was dissolved in MeOH (20 mL). The resulting solution was cooled down to 0° C. and thionyl chloride (1.23 mL; 16.99 mmol; 4 eq.) was added dropwise. After addition, the reaction mixture was stirred at RT. As the reaction was complete, solvents were evaporated. The crude mixture was dissolved in EtOAc and washed with NaHCO3 sat. and NaCl sat. solutions. The organic phase was dried over MgSO4, filtrated and evaporated to give the title compound (871 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ 7.72 (d, J=8.3 Hz, 1H), 7.64 (d, J=1.9 Hz, 1H), 7.46 (dd, J=8.5, 1.9 Hz, 1H), 3.93 (s, 3H). HPLC (Method A) Rt 4.22 min (Purity: 98.5%).
Quantity
4.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

To a mixture of 4-bromo-2-chlorobenzoic acid (6.11 g, 25.94 mmol) in methanol (60 mL) cooled to 0° C. was added SOCl2 (6.17 g, 51.89 mmol) drop wise. The reaction mixture was stirred at 0° C. for 15 min then at 70° C. for 3 h. It was then cooled to room temperature and removed the solvent. The residue was purified by flash column chromatograph to give 5.52 g of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 3.92 (3H, s), 7.45 (1H, dd, J=2.0 Hz, 8.4 Hz), 7.63 (1H, d, J=2.0 Hz), 7.71 (1H, d, J=8.4 Hz).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

To a methanol solution (25 ml) of 4-bromo-2-chlorobenzoic acid (5.0 g) was added hydrochloric acid/a 1,4-dioxane solution (4 N, 25 ml), followed by heating at reflux for 90 minutes. The reaction solution was brought back to room temperature, and concentrated under reduced pressure. Dichloromethane and a saturated aqueous sodium hydrogen carbonate solution were added to the residue, and the solution was separated. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 4-bromo-2-chlorobenzoate (5.3 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-bromo-2-chlorobenzoate
Methyl 4-bromo-2-chlorobenzoate
Methyl 4-bromo-2-chlorobenzoate
Methyl 4-bromo-2-chlorobenzoate
Methyl 4-bromo-2-chlorobenzoate
Methyl 4-bromo-2-chlorobenzoate

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